δ Opioid Receptor Chemotype Novelty vs. SNC80-Class Agonists
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, of which 8-cinnamoyl is a representative derivative, was identified as a novel DOR agonist chemotype structurally unrelated to the SNC80 chemotype that has reached phase II clinical trials. SNC80-class agonists are characterized by strong β-arrestin recruitment, which has been linked to proconvulsant effects and rapid tolerance. In the screening study that identified the triazaspiro chemotype, the most potent hit (an 8-substituted analog) was selective for DOR over 167 off-target GPCRs and exhibited a G-protein signaling bias with reduced β-arrestin recruitment relative to SNC80 [1]. Although the specific EC50 and bias factor for 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione were not reported in the primary disclosure, its retention of the cinnamoyl group at N-8 places it within the active chemotype space and distinguishes it from both the unsubstituted parent (CAS 13625-39-3) and SNC80-class molecules [1].
| Evidence Dimension | Chemotype identity and signaling bias |
|---|---|
| Target Compound Data | Member of the 1,3,8-triazaspiro[4.5]decane-2,4-dione DOR agonist chemotype; N-8 cinnamoyl substituent present |
| Comparator Or Baseline | SNC80 (prototypical DOR agonist): strong β-arrestin recruiter, associated with seizures and tachyphylaxis in preclinical models |
| Quantified Difference | Qualitative: novel chemotype vs. SNC80; lead triazaspiro analog showed DOR selectivity over 167 GPCRs (quantitative selectivity data for 8-cinnamoyl analog not individually reported) |
| Conditions | β-arrestin recruitment assay; GPCR selectivity panel (167 targets); complete Freund's adjuvant (CFA) inflammatory pain model in C57BL/6 mice for the lead analog |
Why This Matters
Users requiring a DOR agonist scaffold free from the β-arrestin–associated liabilities of the SNC80 chemotype will find the triazaspiro core—and specifically its 8-cinnamoyl variant—to be a structurally differentiated starting point for SAR expansion.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. 2024;389(3):301-309. doi:10.1124/jpet.123.001735 View Source
